![molecular formula C11H14N2 B130797 2-Methyltryptamine CAS No. 2731-06-8](/img/structure/B130797.png)
2-Methyltryptamine
Overview
Description
2-Methyltryptamine is a derivative of tryptamine, which is an indolamine metabolite of the essential amino acid, tryptophan . It is commonly used as a precursor in the synthesis of various psychoactive substances .
Synthesis Analysis
The synthesis of 2-Methyltryptamine involves advanced methods to ensure the quality and consistency of the product . The clearance of DMT, a close analogue, was found to be reduced through the inhibition of MAO-A, CYP2D6, and to a lesser extent CYP2C19 .Molecular Structure Analysis
Tryptamines, including 2-Methyltryptamine, share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) .Chemical Reactions Analysis
Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They produce profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .Physical And Chemical Properties Analysis
2-Methyltryptamine has a molecular formula of C11H14N2 and an average mass of 174.242 Da . Its physiochemical properties indicate that a high proportion of 2-Methyltryptamine is available for distribution and metabolism .Scientific Research Applications
Psychoactive Properties and Mechanism of Action
2-Methyltryptamine (2-Me-DMT) is a tryptamine derivative that shares structural similarities with serotonin (5-hydroxytryptamine, 5-HT). It acts as a partial agonist at the 5-HT2A receptor, which plays a key role in altered perception, mood, and cognition. The psychoactive effects of 2-Me-DMT are likely mediated through this receptor, although other interactions may also contribute .
Neuropharmacology and Neurotransmitter Modulation
Research suggests that 2-Me-DMT may modulate other neurotransmitter systems beyond the 5-HT2A receptor. Investigating its interactions with monoamine transporters, trace amine-associated receptors, and other 5-HT receptors could provide valuable insights into its effects on brain function .
Biosynthesis and Metabolism
Understanding the biosynthesis and metabolism of 2-Me-DMT is crucial. While endogenous production remains speculative, exploring potential pathways and enzymatic conversions could shed light on its physiological role .
Analytical Methods for Detection
Researchers have developed analytical methods to detect and quantify 2-Me-DMT and its metabolites in biological samples. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is commonly used for this purpose. These methods aid in toxicology testing and identifying exposure to 2-Me-DMT .
Clinical Applications and Therapeutic Potential
Despite limited data, investigating the therapeutic potential of 2-Me-DMT is essential. Its partial agonism at the 5-HT2A receptor suggests possible applications in mental health, such as mood disorders, anxiety, and PTSD. However, rigorous clinical trials are needed to validate any therapeutic claims .
Safety and Toxicology
Assessing the safety profile of 2-Me-DMT is critical. Understanding its toxicity, potential adverse effects, and overdose cases will guide harm reduction strategies and inform clinicians and laboratorians .
Future Directions
Research on 2-Methyltryptamine and other tryptamines is ongoing, with a focus on understanding their biochemical mechanisms and potential therapeutic roles . This includes further studies to elaborate their presence and role in the brain, a reconsideration of binding site data, and new administration and imaging studies .
Mechanism of Action
Target of Action
2-Methyltryptamine, also known as “2-(2-methyl-1H-indol-3-yl)ethanamine”, is a member of the substituted tryptamine chemical class . The primary targets of 2-Methyltryptamine are likely to be similar to those of other tryptamines, which primarily act as agonists of the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system and the regulation of mood .
Mode of Action
It is believed to interact with its targets, primarily the 5-ht2a receptor, resulting in altered perceptions and potentially producing profound changes in sensory perception, mood, and thought . The compound’s stimulant activity on the central nervous system appears to result from its structural similarity to indole-based psychedelics .
Biochemical Pathways
The biosynthesis of 2-Methyltryptamine in the human body is believed to occur from tryptamine by certain N-methyltransferase enzymes . The biosynthesis and metabolism of DMT, a related tryptamine, have been studied in detail . It is suggested that similar enzymes and pathways may be involved in the biosynthesis and metabolism of 2-Methyltryptamine .
Pharmacokinetics
Based on the pharmacokinetics of dmt, a related tryptamine, it can be inferred that 2-methyltryptamine is likely to be rapidly cleared from the body . . Similar properties may be expected for 2-Methyltryptamine.
Result of Action
It is known that tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are likely to be the result of the compound’s interaction with its primary targets, particularly the 5-HT2A receptor .
Action Environment
The action, efficacy, and stability of 2-Methyltryptamine are likely to be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the method of administration . .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVSLHQIPGTMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181755 | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltryptamine | |
CAS RN |
2731-06-8 | |
Record name | 2-Methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1H-indole-3-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-indole-3-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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